N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, incorporating a benzamide core, a fluorobenzo[d]thiazole moiety, and a diethylaminoethyl side chain. The presence of these functional groups suggests that it may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: The initial step often involves the acylation of 3,4-dimethoxyaniline with an appropriate acyl chloride or anhydride to form the benzamide core.
Introduction of the Fluorobenzo[d]thiazole Moiety: This step may involve the condensation of the benzamide intermediate with a fluorobenzo[d]thiazole derivative under acidic or basic conditions.
Attachment of the Diethylaminoethyl Side Chain: The final step involves the alkylation of the intermediate with diethylaminoethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations would include the selection of solvents, reaction temperatures, and purification methods to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the amide or thiazole moieties, potentially yielding amine or thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions may occur at the fluorine atom or the diethylaminoethyl side chain, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include quinone derivatives, reduced amines, and various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may serve as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins, nucleic acids, and membranes could provide insights into cellular processes and mechanisms of action.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its potential to undergo various chemical modifications makes it a versatile tool in material science.
Mechanism of Action
The mechanism of action of N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride likely involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl side chain may facilitate binding to these targets, while the fluorobenzo[d]thiazole moiety could enhance specificity and affinity. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-(diethylamino)ethyl)-N-(benzothiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride: Lacks the fluorine atom, which may affect its binding affinity and specificity.
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride: Contains a dimethylaminoethyl side chain instead of diethylaminoethyl, potentially altering its pharmacokinetic properties.
N-(2-(diethylamino)ethyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride: Substitutes chlorine for fluorine, which may impact its reactivity and biological activity.
Uniqueness
N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is unique due to the presence of the fluorine atom in the benzo[d]thiazole ring, which can significantly influence its chemical reactivity and biological interactions. This fluorine substitution may enhance the compound’s stability, binding affinity, and specificity, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S.ClH/c1-5-25(6-2)11-12-26(22-24-17-9-8-16(23)14-20(17)30-22)21(27)15-7-10-18(28-3)19(13-15)29-4;/h7-10,13-14H,5-6,11-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOOCUKSOCYPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC(=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.